molecular formula C14H19NO4S B7919653 (1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate

Cat. No.: B7919653
M. Wt: 297.37 g/mol
InChI Key: UASNJLVSKXEKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol It is a derivative of toluene-4-sulfonic acid and piperidine, featuring an ester linkage between the two components

Preparation Methods

The synthesis of toluene-4-sulfonic acid 1-acetyl-piperidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with 1-acetyl-piperidin-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-acetyl-piperidin-3-yl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

  • Toluene-4-sulfonic acid 1-acetyl-piperidin-4-yl ester
  • Toluene-4-sulfonic acid 1-acetyl-piperidin-2-yl ester
  • Toluene-4-sulfonic acid 1-acetyl-piperidin-5-yl ester

These compounds share similar structural features but differ in the position of the ester linkage on the piperidine ring. The uniqueness of toluene-4-sulfonic acid 1-acetyl-piperidin-3-yl ester lies in its specific ester linkage, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-5-7-14(8-6-11)20(17,18)19-13-4-3-9-15(10-13)12(2)16/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASNJLVSKXEKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.